molecular formula C14H15NO3 B11868585 N-Ethoxy-2-methoxynaphthalene-1-carboxamide CAS No. 52288-34-3

N-Ethoxy-2-methoxynaphthalene-1-carboxamide

Cat. No.: B11868585
CAS No.: 52288-34-3
M. Wt: 245.27 g/mol
InChI Key: ZCKLFXCHKAPXPB-UHFFFAOYSA-N
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Description

N-Ethoxy-2-methoxynaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is part of the naphthalene carboxamide family, which is characterized by the presence of a naphthalene ring system substituted with ethoxy and methoxy groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with an appropriate substituted aniline in the presence of phosphorus trichloride in dry chlorobenzene under microwave conditions . This method allows for the efficient formation of the desired carboxamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-2-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethoxy-2-methoxynaphthalene-1-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethoxy-2-methoxynaphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52288-34-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-ethoxy-2-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16)

InChI Key

ZCKLFXCHKAPXPB-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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